molecular formula C6H8Cl3NO B3049341 1-(Trichloroacetyl)-pyrrolidine CAS No. 20266-02-8

1-(Trichloroacetyl)-pyrrolidine

Cat. No.: B3049341
CAS No.: 20266-02-8
M. Wt: 216.5 g/mol
InChI Key: GPLHRHWNDLFHST-UHFFFAOYSA-N
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Description

1-(Trichloroacetyl)-pyrrolidine is an organic compound characterized by the presence of a trichloroacetyl group attached to a pyrrolidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trichloroacetyl)-pyrrolidine can be synthesized through the reaction of pyrrolidine with trichloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Pyrrolidine} + \text{Trichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Trichloroacetyl)-pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The trichloroacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form trichloroacetic acid and pyrrolidine.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acidic or Basic Conditions: For hydrolysis reactions.

Major Products:

  • Substituted pyrrolidine derivatives.
  • Reduced trichloroacetyl compounds.
  • Trichloroacetic acid and pyrrolidine from hydrolysis.

Scientific Research Applications

1-(Trichloroacetyl)-pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Trichloroacetyl)-pyrrolidine involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing nature of the trichloroacetyl group, which makes the carbonyl carbon highly electrophilic. The compound can interact with various molecular targets, including enzymes and proteins, potentially altering their function.

Comparison with Similar Compounds

    Trichloroacetyl chloride: Shares the trichloroacetyl group but lacks the pyrrolidine ring.

    Trichloroacetic acid: Contains the trichloroacetyl group but is a simple carboxylic acid.

    N-(Trichloroacetyl)-piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.

Properties

IUPAC Name

2,2,2-trichloro-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLHRHWNDLFHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409020
Record name 1-(TRICHLOROACETYL)-PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20266-02-8
Record name 1-(TRICHLOROACETYL)-PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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